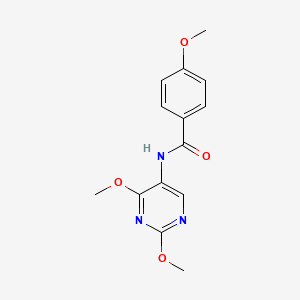

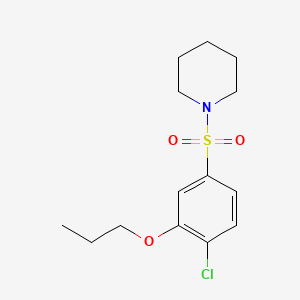

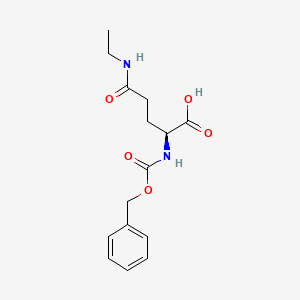

![molecular formula C16H15N3O2S B2501059 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide CAS No. 2034474-65-0](/img/structure/B2501059.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused ring structure that combines the imidazole and pyridine rings. The presence of a sulfonamide group, as in N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide, adds to the complexity and potential for interaction with biological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. A base-promoted cyclization of protected N-propargylaminopyridines has been shown to be an efficient method for preparing these derivatives, with the stereoelectronic properties of substituents on the pyridine ring influencing the cyclization process . Another approach involves a one-pot two-step synthesis using catalytic zinc chloride, which is a simple and inexpensive method to obtain N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides . Additionally, the synthesis of related compounds with a sulfonamide group has been reported, starting from different precursors such as arylglyoxal hydrates and 2-aminopyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction studies have also been employed to confirm the structure of these compounds. Theoretical calculations based on density functional theory (DFT) have been performed to optimize the molecular structure, which is consistent with experimental results .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cyclization and coupling reactions. The iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols is one such reaction that leads to the formation of imidazo[1,5-a]pyridine-1-ylalkylalcohols . The coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with urea derivatives has also been reported, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces contribute to the stability of these compounds. Vibrational spectroscopy has been used to assign characteristic absorption bands, providing insights into the vibrational properties of these molecules. Frontier molecular orbital analysis has been employed to verify charge transfer interactions involving electron acceptor and donor groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : Research has developed one-pot synthesis methods for generating sulfonamides, including compounds with structures similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide. These methods offer efficient routes to target heterocyclic compounds without the isolation of intermediates, highlighting the compound's significance in synthetic organic chemistry (Rozentsveig et al., 2013); (Yu et al., 2014).

Catalytic Synthesis Approaches : Studies have explored the use of various catalysts, such as zinc chloride and sodium alginate, to synthesize imidazo[1,2-a]pyridin derivatives. These approaches emphasize green chemistry principles and the potential for developing environmentally friendly synthetic routes (Ghorbani-Vaghei et al., 2014); (Zafari et al., 2022).

Functionalization and Derivative Synthesis : The research has also focused on the functionalization of imidazo[1,2-a]pyridine derivatives, indicating a wide array of chemical reactions that can be utilized to introduce various substituents into the core structure, enhancing the compound's utility in creating diverse chemical libraries (Park & Jun, 2017).

Pharmacological Applications

Antibacterial Activity : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized, with some demonstrating significant antibacterial activities. This suggests potential pharmacological applications for this compound and related compounds in developing new antibacterial agents (Azab et al., 2013).

Cytoprotective Properties : Research into imidazo[1,2-a]pyridine derivatives has identified compounds with cytoprotective properties, which could offer a foundation for the development of therapeutic agents aimed at protecting cells from damage (Starrett et al., 1989).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

Similar compounds have been found to inhibit their target enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase can affect several biochemical pathways, including neurotransmission and inflammatory response .

Pharmacokinetics

Similar compounds have been found to exhibit potent activity against certain pathogens, suggesting good bioavailability

Result of Action

Similar compounds have shown potent activity against certain pathogens, including multidrug-resistant candida spp . This suggests that the compound may have antimicrobial effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-7,10-12,18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDLSLJGDHUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

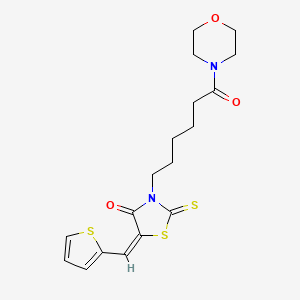

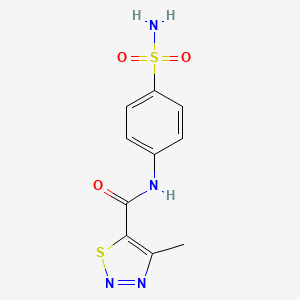

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

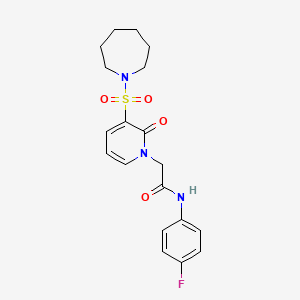

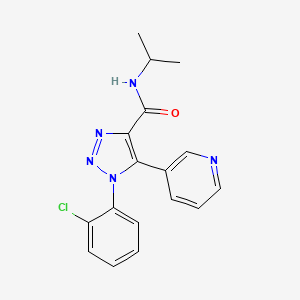

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

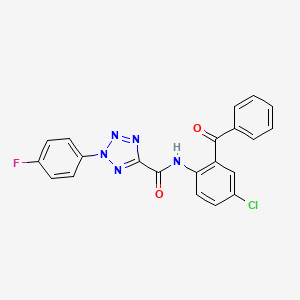

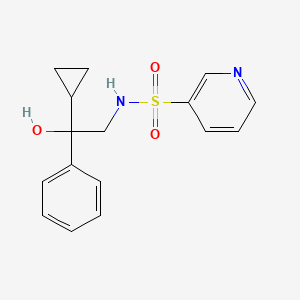

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)